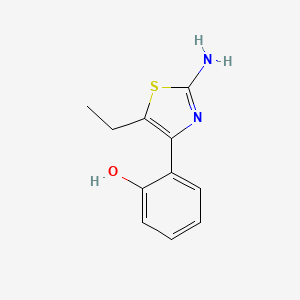
3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology.
作用機序
The exact mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of GABA receptors, which are the main inhibitory neurotransmitters in the central nervous system. This results in an increase in the inhibitory tone of GABAergic neurons, leading to the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the threshold for seizure induction and reduce the severity and duration of seizures. It has also been reported to have analgesic and anti-inflammatory effects, which may be mediated through the modulation of GABA receptors. Additionally, it has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
実験室実験の利点と制限
The use of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide in lab experiments has several advantages. It is a selective and potent modulator of GABA receptors, which makes it a useful tool compound for studying the role of GABAergic neurotransmission in the central nervous system. Moreover, it has been reported to have low toxicity and good pharmacokinetic properties, which make it a suitable candidate for further preclinical and clinical studies.
However, there are also some limitations to the use of this compound in lab experiments. It has been reported to have poor solubility in water, which may limit its use in certain assays. Moreover, it has been shown to have off-target effects on other receptors, such as sigma receptors, which may complicate the interpretation of the results.
将来の方向性
There are several possible future directions for the study of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide. One direction is to further investigate its potential applications in the treatment of neurological and psychiatric disorders, such as epilepsy, neuropathic pain, and depression. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and serotonin, which may have implications for the treatment of addiction and mood disorders. Additionally, further optimization of the synthesis method and development of new analogs may lead to compounds with improved pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of 3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide involves the reaction of 3,3-dimethylpiperidine-2,6-dione with 1-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent, such as DCC (dicyclohexylcarbodiimide), and a catalyst, such as DMAP (4-dimethylaminopyridine). The resulting product is then treated with an amine, such as methylamine, to obtain this compound. This method has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied as a potential treatment for neuropathic pain, epilepsy, and depression. Moreover, it has been used as a tool compound to study the role of various receptors, such as GABA receptors, in the central nervous system.
特性
IUPAC Name |
3,3-dimethyl-N-(1-methylpyrazol-3-yl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2)6-4-7-13-10(12)11(17)14-9-5-8-16(3)15-9/h5,8,10,13H,4,6-7H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEGKGYINUDJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)NC2=NN(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)

![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
